ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
The compound “ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” have been synthesized via one-pot reductive cyclization methods .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
The chemical serves as a building block in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. These cyclization reactions are pivotal in constructing complex molecular structures, which have applications ranging from materials science to pharmaceuticals. For instance, 2-(2-Bromophenyl)ethyl groups, similar in reactivity to the ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have been utilized for alkylating azoles to form radical precursors. These precursors then undergo cyclization to yield new 6-membered rings attached to azoles, demonstrating the compound's utility in generating novel heterocyclic compounds (Allin et al., 2005).
Crystallographic and Structural Analysis
The compound has been used in crystallographic studies to understand the molecular and electronic structure of related pyrazole derivatives. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with a similar structure, has been synthesized and analyzed using single-crystal X-ray diffraction and density functional theory (DFT) studies. These investigations provide insights into the compound's crystal packing, molecular geometry, and electronic properties, which are essential for designing molecules with specific physical and chemical characteristics (Viveka et al., 2016).
Antimicrobial Activity
Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, a class of compounds including this compound, have been explored for their antimicrobial properties. These compounds have shown promising activity against various bacteria and fungi, highlighting their potential as new antimicrobial agents. Such research paves the way for developing novel therapeutic agents to combat infectious diseases (Radwan et al., 2014).
Corrosion Inhibition
The pyrazole derivatives, including this compound, have been studied for their corrosion inhibition properties on metals. These compounds can form protective layers on metal surfaces, preventing corrosion caused by environmental factors. This application is particularly relevant in industrial settings where metal preservation is critical (Dohare et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, such as modulating cell signaling pathways or inducing changes in gene expression .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for this compound was not found, similar compounds like “1-(4-Bromophenyl)ethanol” have safety data sheets available that provide information on hazards, safe handling practices, and emergency procedures .
Future Directions
Properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVCXVCFVRQYKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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